3(2H)-Furanone, dihydro-4,4-dimethyl-

Description

Overview of Furanone Heterocycles in Organic Chemistry

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms, one oxygen atom, and a ketone functional group. aaronchem.comontosight.ai This structural motif is the parent for a wide array of natural and synthetic molecules with significant applications in fields ranging from flavor and fragrance chemistry to pharmaceuticals. nih.govnih.govmdpi.com Furanones are broadly categorized based on the position of the carbonyl group and the double bond within the ring, leading to isomers such as 2(5H)-furanones and 3(2H)-furanones. nih.gov Many furanone derivatives are known for their potent sensory properties, like the caramel-like aroma of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a key flavor compound in many fruits and processed foods. nih.govmdpi.comnih.gov The reactivity of the furanone ring, influenced by the lactone functionality and potential for substitution, makes it a versatile building block in organic synthesis. ontosight.ai

Structural Classification of Dihydrofuranones: Focusing on the 3(2H)-Furanone Motif

Dihydrofuranones, also known as tetrahydrofuranones or butanolides, are saturated or partially saturated derivatives of furanones. The absence of one or both double bonds in the ring system leads to greater conformational flexibility and different chemical properties compared to their unsaturated counterparts.

The classification of dihydrofuranones follows the numbering of the parent furanone ring. Key isomers include:

Dihydro-2(3H)-furanones (γ-butyrolactones): These are perhaps the most common dihydrofuranones, where the carbonyl group is at the C2 position. γ-Butyrolactone itself is a widely used industrial solvent and chemical intermediate. ontosight.ai

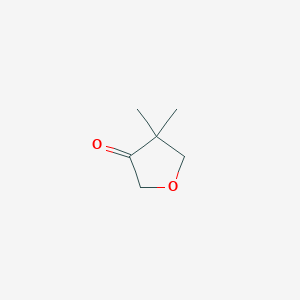

Dihydro-3(2H)-furanones: In this isomer, the carbonyl group is located at the C3 position of the tetrahydrofuran (B95107) ring. This scaffold is found in a variety of natural products and pharmacologically active molecules.

The 3(2H)-furanone motif specifically refers to a five-membered lactone ring with the ketone group adjacent to the ring oxygen. The "dihydro" prefix indicates the saturation of the C4-C5 bond. The numbering of the ring begins at the oxygen atom (position 1) and proceeds towards the carbonyl group.

Significance of Alkylated Dihydrofuranone Structures in Chemical Research

The addition of alkyl substituents to the dihydrofuranone core dramatically influences the molecule's physical, chemical, and biological properties. Alkylation can introduce chirality, modify steric hindrance, and alter electronic effects, which in turn affects reactivity and interactions with biological targets.

Alkylated dihydrofuranones are significant for several reasons:

Stereochemical Complexity: Alkyl groups can create stereocenters, leading to enantiomers and diastereomers with potentially distinct biological activities. The synthesis of stereochemically pure alkylated furanones is an active area of research.

Natural Product Synthesis: Many complex natural products contain alkylated dihydrofuranone substructures. Therefore, methods for their construction are crucial for total synthesis projects. nih.gov

Medicinal Chemistry: The dihydrofuranone scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Alkylation is a key strategy for modifying these activities and optimizing drug candidates.

Material Science: The unique properties of these compounds make them candidates for the development of new materials with specific characteristics. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)4-8-3-5(6)7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDIXPVBQATDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451556 | |

| Record name | 3(2H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-84-8 | |

| Record name | 3(2H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyloxolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry of Dihydro 4,4 Dimethyl 3 2h Furanone

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of dihydro-4,4-dimethyl-3(2H)-furanone at the atomic and electronic levels.

Electronic Configuration and Bonding Characteristics

The electronic structure of dihydro-4,4-dimethyl-3(2H)-furanone can be elucidated using computational methods like Density Functional Theory (DFT). scirp.orgnih.gov These calculations provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A larger gap generally implies higher stability and lower reactivity.

For dihydro-4,4-dimethyl-3(2H)-furanone, the electron density is primarily localized around the oxygen atoms of the carbonyl and ether functionalities due to their high electronegativity. The bonding characteristics, such as bond lengths and angles, can be precisely calculated and are influenced by the steric hindrance and electronic effects of the gem-dimethyl group at the C4 position. Natural Bond Orbital (NBO) analysis can further quantify the delocalization of electron density and the nature of the intramolecular interactions, providing a more nuanced understanding of the bonding within the furanone ring. mdpi.com

Below is a representative table of conceptual DFT-based global reactivity descriptors that are typically calculated to understand the electronic characteristics of a molecule like dihydro-4,4-dimethyl-3(2H)-furanone.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of the electrophilic character of a molecule. |

Tautomeric Equilibria and Isomerization Pathways

Dihydro-4,4-dimethyl-3(2H)-furanone can theoretically exist in tautomeric forms, most notably the keto and enol forms. Keto-enol tautomerism is a common phenomenon in carbonyl compounds and plays a significant role in their reactivity. comporgchem.com For the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, studies have shown that keto-enol tautomerism is responsible for its racemization. nih.gov The equilibrium between the keto and enol forms is influenced by factors such as solvent and pH. nih.gov

Computational chemistry provides powerful tools to study these tautomeric equilibria. orientjchem.orgresearchgate.net By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable under specific conditions. Furthermore, the energy barrier for the isomerization process can be determined by locating the transition state structure connecting the tautomers. orientjchem.org These calculations can reveal the mechanistic pathway of the tautomerization, whether it is a direct intramolecular proton transfer or a process mediated by solvent molecules. comporgchem.com For dihydro-4,4-dimethyl-3(2H)-furanone, the gem-dimethyl group at the C4 position would influence the stability of the corresponding enol tautomer.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the reaction pathways involved in the formation of dihydro-4,4-dimethyl-3(2H)-furanone.

Transition State Analysis in Dihydrofuranone Formation

The synthesis of 3(2H)-furanones can proceed through various mechanisms, including intramolecular cyclization of precursor molecules. organic-chemistry.org Computational modeling can be used to investigate the transition states of these reactions, providing detailed information about the geometry and energy of the highest point along the reaction coordinate. A recent theoretical study on the formation of a 3(2H)-furanone derivative via tandem Michael addition/rearrangement/cyclization of an aliphatic alkynone successfully mapped out the free energy profile and identified the key transition states. researchgate.net

The formation of furanones is also a known outcome of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. imreblank.chnih.govnih.gov Computational studies can help to unravel these complex reaction networks by identifying the key intermediates and transition states, thereby clarifying the preferred reaction pathways leading to furanone formation.

Energetic Profiles of Synthetic and Biotransformation Processes

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile provides crucial information about the thermodynamics (relative stability of species) and kinetics (activation energies) of the process. For instance, the calculated free energy profile for a 3(2H)-furanone formation showed the relative energies of all intermediates and transition states, allowing for a detailed understanding of the reaction's progression. researchgate.net

Similar approaches can be applied to study the biotransformation pathways leading to furanone derivatives. Understanding the energetic profiles of enzymatic reactions can aid in the optimization of biotechnological processes for the production of these compounds.

Structure-Activity Relationship (SAR) Predictions via Computational Approaches for Furanone Derivatives

Computational methods are widely used to predict the biological activities of molecules based on their structure, a field known as Structure-Activity Relationship (SAR) studies.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For furanone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. researchgate.netfrontiersin.org

For example, a 3D-QSAR study on furanone derivatives as inhibitors of CDC7 kinase identified key structural features required for high potency. researchgate.net The resulting models can guide the design of new, more effective inhibitors. Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and interactions at the molecular level. nih.govmdpi.com Docking studies on furanone derivatives have been used to understand their binding to enzyme active sites and to rationalize their inhibitory activity. researchgate.net

The table below summarizes key computational techniques used in SAR studies of furanone derivatives and the insights they provide.

| Technique | Description | Insights Gained for Furanone Derivatives |

| 2D-QSAR | Correlates biological activity with 2D molecular descriptors (e.g., physicochemical properties, topological indices). researchgate.net | Identification of key molecular properties like polar surface area influencing COX-2 inhibitory activity. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic, etc.) to correlate structure with activity. researchgate.netfrontiersin.org | Elucidation of the 3D structural requirements for potent inhibition of kinases like CDC7; provides contour maps to guide new designs. researchgate.net |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity. nih.govscienceopen.com | Development of pharmacophore models for furan-based inhibitors of enzymes like monoamine oxidase-B. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a biological target. researchgate.netmdpi.com | Understanding the specific interactions between furanone derivatives and amino acid residues in the target protein's binding pocket. researchgate.net |

These computational approaches are instrumental in accelerating the discovery and optimization of furanone derivatives with desired biological activities.

Biological Relevance: Biosynthesis, Biotransformation, and Inter Organismal Signaling of Furanone Derivatives

Natural Occurrence and Distribution of Related Furanone Derivatives

Furanone derivatives are prevalent in a variety of natural sources, contributing significantly to their characteristic aromas and flavors. They are also formed during the thermal processing of food through the Maillard reaction.

Furanone Metabolites in Plants and Microorganisms

A number of 4-hydroxy-3(2H)-furanones are biosynthesized by plants, microorganisms, and insects. mdpi.com One of the most well-known furanones, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known by the trade name Furaneol®, is a key flavor compound in many fruits. mdpi.com Since its initial discovery in pineapples, HDMF and its related metabolites, such as 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), have been identified in a wide array of fruits including strawberries, raspberries, tomatoes, and kiwis. mdpi.com In these natural systems, furanones can act as signaling molecules; for example, the 2,5-dimethyl derivative helps deter fungal growth on strawberries while also being a major component of the fruit's attractive aroma, which encourages seed dispersal by animals. nih.gov

Beyond the plant kingdom, certain microorganisms are also known producers of furanones. The yeast Zygosaccharomyces rouxii is a notable example, recognized for its role in the fermentation process of soy sauce, where it produces furanones that are crucial to the final flavor profile. asm.orgmicrobialfoods.org Lactic acid bacteria, such as Lactococcus lactis subsp. cremoris, have also been shown to produce HDMF in simple media. cnif.cn Furthermore, brominated furanones are produced by the red seaweed Delisea pulchra, where they function to prevent bacterial colonization by interfering with quorum sensing signaling systems. nih.gov

| Furanone Derivative | Natural Source (Plants) | Natural Source (Microorganisms) |

|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Pineapple, Strawberry, Raspberry, Tomato, Kiwi mdpi.com | Zygosaccharomyces rouxii, Lactococcus lactis asm.orgcnif.cn |

| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (Homofuraneol) | Soy Sauce, Beer (fermentation) nih.gov | Zygosaccharomyces rouxii asm.org |

| 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | - | Zygosaccharomyces rouxii asm.org |

| Brominated Furanones | Red Seaweed (Delisea pulchra) nih.gov | - |

Maillard Reaction Pathways Leading to Furanone Formation

In addition to their biological synthesis, furanones are significant products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs with the application of heat. mdpi.com This non-enzymatic browning reaction is responsible for the desirable flavors in a vast range of cooked and thermally processed foods. mdpi.com

The formation of different furanone derivatives is dependent on the specific carbohydrate and amino acid precursors involved. mdpi.com For instance, hexoses (C6 sugars) typically lead to the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), while pentoses (C5 sugars) yield 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). imreblank.ch The reaction generally proceeds through the 2,3-enolisation of an Amadori compound, leading to 1-deoxyosone intermediates which then cyclize to form the furanone ring. imreblank.chacs.org

Further complexity is introduced through the interaction with Strecker aldehydes, which are formed from the degradation of amino acids. For example, HDMF can be formed from a pentose (B10789219) sugar when a C1 fragment (formaldehyde), derived from the Strecker degradation of glycine, is added to a C5 diketose intermediate. mdpi.com Similarly, the reaction of a pentose-derived intermediate with a C2 fragment (acetaldehyde) from alanine (B10760859) can produce homofuraneol. mdpi.comimreblank.ch The pH of the system can also influence the reaction pathways, with higher pH favoring the 2,3-enolisation route that leads to furanone formation. weebly.com

Elucidation of Biosynthetic Pathways for Furanone Compounds

The biological routes to furanone compounds have been a subject of significant research, particularly for flavor-active derivatives found in fruits. These pathways involve a series of enzymatic conversions starting from common carbohydrate precursors.

Enzymatic Pathways in Furanone Biosynthesis from Carbohydrate Precursors

In plants and microorganisms, the biosynthesis of furanones follows distinct enzymatic pathways that are separate from the heat-driven Maillard reaction. mdpi.com For the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), extensive research has identified D-fructose-1,6-bisphosphate (FBP) as the primary natural progenitor. mdpi.comnih.govresearchgate.net

Studies using labeled isotopes in strawberries have confirmed that FBP is the most effective precursor for HDMF. researchgate.netnih.gov The proposed pathway involves the conversion of FBP into an unstable intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), through a series of yet-to-be-fully-elucidated enzymatic steps. nih.govresearchgate.net This intermediate is then reduced in the final step to form HDMF. nih.gov While D-fructose 6-phosphate was also suggested as a potential precursor in strawberries, FBP is more widely confirmed. acs.orgnih.gov

In the yeast Zygosaccharomyces rouxii, FBP is also the demonstrated precursor for HDMF production. asm.orgnih.gov Research has identified the chemical formation of an expected intermediate, 1-deoxy-2,3-hexodiulose-6-phosphate, in the culture medium, which supports the proposed pathway. nih.govnih.gov The conversion of this intermediate to HDMF in the yeast is presumed to require additional enzymatic steps, as the final product is only detected in the presence of yeast cells. asm.orgnih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Significant progress has been made in identifying the enzymes that catalyze the final steps of furanone biosynthesis. In strawberries (Fragaria x ananassa), the enzyme responsible for converting the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to HDMF has been identified and characterized. nih.gov

This ripening-induced enzyme is an enone oxidoreductase (FaEO), which was previously designated as a quinone oxidoreductase (FaQR). nih.govresearchgate.net FaEO catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF to yield HDMF. nih.gov Structural studies of FaEO have revealed that the 4R-hydride from the NAD(P)H cofactor is transferred to the exo-cyclic carbon of the precursor, leading to an enolate intermediate that is subsequently protonated to form the final HDMF product. nih.govresearchgate.net The identification of this enzyme represents a major advancement in understanding the biosynthesis of this important flavor compound and opens avenues for its biotechnological production. nih.govnih.gov

Microbial and Biotechnological Production of Furanone Analogs

The attractive sensory properties and high value of furanone derivatives have driven research into their biotechnological production using microorganisms. Yeasts, in particular, have been identified as efficient producers of these flavor compounds.

The yeast Zygosaccharomyces rouxii is a key organism in this field, known for its natural production of furanones like HDMF and homofuraneol during the fermentation of soy sauce and miso. asm.orgmicrobialfoods.org This osmotolerant yeast can produce HDMF when grown aerobically with D-fructose-1,6-bisphosphate (FBP) as a precursor. mdpi.com Studies have shown that both periplasmic and cytosolic protein extracts from Z. rouxii cells can catalyze the formation of HDMF from FBP, indicating the presence of the necessary enzymes in both cellular compartments. asm.orgnih.gov

Research into the molecular mechanisms of furanone production in Z. rouxii has shown that adding D-fructose can significantly increase the yield of HDMF and homofuraneol. nih.gov This enhancement is linked to the upregulation of genes in the Embden-Meyerhof-Parnas (EMP) and Pentose Phosphate (B84403) (PP) pathways. nih.gov Specifically, the overexpression of enzymes like fructose-bisphosphate aldolase (B8822740) (FBA) and 6-phosphogluconate dehydrogenase (6PGDH) has been shown to boost the production of furanone precursors, leading to higher final yields. nih.gov These findings are crucial for developing optimized biotechnological processes for the industrial production of natural furanone flavors. nih.gov

| Organism | Furanone Product | Primary Precursor | Key Enzyme | Enzyme Function |

|---|---|---|---|---|

| Strawberry (Fragaria x ananassa) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | D-fructose-1,6-bisphosphate | Enone oxidoreductase (FaEO) | Reduces the exocyclic double bond of the HMMF intermediate nih.gov |

| Yeast (Zygosaccharomyces rouxii) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | D-fructose-1,6-bisphosphate | Fructose-bisphosphate aldolase (FBA), 6-phosphogluconate dehydrogenase (6PGDH) (Upregulated) | Regulate accumulation of HDMF and HEMF precursors, respectively nih.gov |

No Information Available for 3(2H)-Furanone, dihydro-4,4-dimethyl-

Following a comprehensive review of available scientific literature, no specific information was found for the chemical compound 3(2H)-Furanone, dihydro-4,4-dimethyl- pertaining to the requested topics of its biological relevance, including biosynthesis, biotransformation, and inter-organismal signaling.

Extensive searches were conducted to locate data on the mechanisms of its biological function, such as its potential role as a pheromone, its antimicrobial mechanisms, and its redox chemistry, as outlined in the provided structure. However, these searches did not yield any relevant research findings or data specific to 3(2H)-Furanone, dihydro-4,4-dimethyl- .

The significant body of research available for other furanone derivatives, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone and 5-methyl-4-hydroxy-3(2H)-furanone, does not extend to the specific compound . Therefore, it is not possible to provide a scientifically accurate article on 3(2H)-Furanone, dihydro-4,4-dimethyl- that adheres to the requested outline and content requirements.

Advanced Analytical and Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational FingerprintingThe vibrational frequencies and characteristic absorption bands from IR and Raman spectroscopy for dihydro-4,4-dimethyl-3(2H)-furanone are not documented in the available literature.

Due to this lack of specific data, it is not possible to generate the thorough, informative, and scientifically accurate article as requested under the provided outline and constraints.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 3(2H)-Furanone, dihydro-4,4-dimethyl-, providing robust methods for its separation from complex mixtures and the assessment of its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography (GC) for Volatile Furanone Analysis

Gas chromatography (GC) is an essential analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of 3(2H)-Furanone, dihydro-4,4-dimethyl-. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and structural elucidation capabilities. imreblank.ch

The successful analysis of furanone compounds by GC often depends on the sample preparation method and the chromatographic conditions. For furanones present in complex matrices, sample preparation techniques such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) are frequently employed to isolate and concentrate the analytes before their introduction into the GC system. nih.govresearchgate.net These techniques help to remove non-volatile matrix components that could interfere with the analysis.

In some cases, derivatization may be necessary to improve the volatility and thermal stability of furanone compounds, particularly those with polar functional groups. nih.govresearchgate.net However, for a relatively nonpolar and volatile compound like dihydro-4,4-dimethyl-3(2H)-furanone, direct analysis without derivatization is often feasible.

Typical GC methods for furanone analysis utilize a capillary column with a nonpolar or medium-polarity stationary phase. The separation is achieved based on the differences in the boiling points and affinities of the compounds for the stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds from the column.

The following interactive table summarizes typical GC-MS parameters that could be applied for the analysis of dihydro-4,4-dimethyl-3(2H)-furanone, based on methods developed for similar furanone compounds. embrapa.briomcworld.com

| Parameter | Value |

| Column | Capillary column (e.g., CP-WAX 52 CB, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split (e.g., 30:1 ratio) |

| Injector Temperature | 200 - 250 °C |

| Oven Program | Initial temp. 60°C (hold 1 min), ramp at 10°C/min to 200°C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

Liquid Chromatography (LC) for Non-Volatile Derivatives

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a complementary technique to GC for the analysis of furanone compounds. HPLC is especially valuable for the analysis of non-volatile, thermally labile, or highly polar derivatives of 3(2H)-Furanone, dihydro-4,4-dimethyl-. researchgate.net For instance, if this furanone were to be functionalized to create less volatile derivatives for specific applications, HPLC would be the analytical method of choice.

Reversed-phase HPLC is the most common mode used for the separation of furanone derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, the retention and separation of the compounds can be controlled. researchgate.netresearchgate.net

Detection in HPLC is often accomplished using a UV-Vis detector, as many furanone derivatives possess chromophores that absorb ultraviolet or visible light. researchgate.netresearchgate.net For compounds lacking a strong chromophore, or for enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

The table below outlines typical HPLC conditions that could be adapted for the analysis of non-volatile derivatives of dihydro-4,4-dimethyl-3(2H)-furanone. researchgate.netresearchgate.net

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water and methanol/acetonitrile |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

The development of robust chromatographic methods is crucial for the quality control and characterization of 3(2H)-Furanone, dihydro-4,4-dimethyl- and its derivatives, ensuring their purity and enabling their accurate quantification in various matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.